N,N,2-trimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
N,N,2-trimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-10-16-11(13(19)18(3)4)9-12(17-10)14(2)5-7-15-8-6-14/h9,15H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKNKWLJJZYTEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)C2(CCNCC2)C)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N,2-trimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide is a synthetic compound belonging to the pyrimidine class, which has garnered attention in medicinal chemistry for its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and potential applications in various diseases.
The compound features a pyrimidine ring substituted with a piperidine moiety, which is significant for its biological activity. The synthesis typically involves multi-step organic reactions, where 4-methylpiperidine reacts with pyrimidine derivatives under controlled conditions to yield the desired product. The use of catalysts and specific reaction conditions enhances yield and purity, making it suitable for further biological testing.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes, including protein kinases. Such interactions can disrupt signaling pathways involved in cell proliferation and survival .
- Receptor Binding : It may bind to receptors that modulate neurotransmitter levels or inflammatory responses, potentially leading to therapeutic effects in conditions such as cancer and neurodegenerative diseases .
Anticancer Activity
Research indicates that derivatives of this compound show promising anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines:
| Compound | Cancer Cell Line | EC50 (μM) | Mechanism |
|---|---|---|---|
| NEU-1953 | T.b. brucei | <0.03 | Apoptosis induction |
| Compound 1 | FaDu hypopharyngeal | >30 | Cell cycle arrest |
These findings suggest that this compound may possess similar anticancer properties, warranting further investigation .
Neuroprotective Effects
The compound's potential in treating neurodegenerative diseases has also been explored. Its ability to inhibit acetylcholinesterase (AChE) suggests it could enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease. Studies have shown that modifications in the piperidine structure can significantly improve AChE inhibition and brain exposure .
Case Studies and Research Findings
Several studies have highlighted the biological activities of related compounds:
- Antimicrobial Properties : A study demonstrated that piperidine derivatives exhibited significant antimicrobial activity against various bacterial strains. The presence of the piperidine group was crucial for enhancing this activity.
- Anti-inflammatory Effects : Research indicated that compounds with similar structures could inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases.
- Cytotoxicity in Cancer Models : In vitro studies showed that certain derivatives induced apoptosis in cancer cells through mitochondrial pathways, correlating with structural modifications around the piperidine ring.
Scientific Research Applications
Kinase Inhibition and Cancer Therapy
One of the primary applications of N,N,2-trimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide is its role as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. CDKs are often implicated in cancer progression due to their role in promoting cell proliferation. Compounds that inhibit CDK activity can potentially halt the growth of cancer cells.
Case Studies
Recent studies have demonstrated the efficacy of pyrimidine derivatives, including this compound, in preclinical models of leukemia and solid tumors. For instance, one study reported significant reduction in tumor growth when treated with this compound in combination with other chemotherapeutic agents .
Neuroprotective Effects
In addition to its anticancer properties, there is emerging evidence suggesting that this compound may exhibit neuroprotective effects. The compound's ability to modulate signaling pathways involved in neuronal survival could make it beneficial for conditions such as neurodegenerative diseases.
Research Findings
A study focusing on neurodegenerative models indicated that compounds similar to this compound could reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for diseases like Alzheimer's and Parkinson's .
Anti-inflammatory Properties
Another significant application lies in its anti-inflammatory properties. The compound has been investigated for its potential to inhibit pro-inflammatory cytokines and pathways, which could be beneficial in treating autoimmune diseases and chronic inflammatory conditions.
Clinical Implications
Research has shown that derivatives of this compound can downregulate the expression of inflammatory markers in vitro and in vivo. This suggests a potential role in developing treatments for conditions such as rheumatoid arthritis and inflammatory bowel disease .
Pharmaceutical Development
The synthesis and optimization of this compound are ongoing areas of research aimed at enhancing its pharmacological profile. Studies focus on improving solubility, bioavailability, and selectivity towards specific targets within the kinase family.
Potential Combinations
Combining this compound with other therapeutic agents is being explored to enhance efficacy while minimizing side effects. For example, its use alongside traditional chemotherapeutics may improve outcomes in resistant cancer types .
Data Table: Summary of Applications
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization.
Reaction Conditions
-
Base-mediated hydrolysis : NaOH (2–5 M) in aqueous methanol or ethanol at 80–100°C for 12–48 hours .
-
Acid-mediated hydrolysis : HCl (2–6 M) under reflux for 6–24 hours .
Example
textN,N,2-Trimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide → Hydrolysis (NaOH, MeOH/H2O, 80°C, 12 h) → 6-(4-Methylpiperidin-4-yl)-2-methylpyrimidine-4-carboxylic acid
Nucleophilic Substitution at the Pyrimidine Ring
The pyrimidine ring undergoes electrophilic substitution at the 2- and 4-positions. Halogenation and nitration are common:
Halogenation
-
Reagents : N-Chlorosuccinimide (NCS), N-Bromosuccinimide (NBS), or N-Iodosuccinimide (NIS) in chloroform at reflux (1–3 hours) .
Nitration
Functionalization of the Piperidine Moiety
The 4-methylpiperidin-4-yl group participates in alkylation and acylation reactions:
Acylation
Alkylation
Cross-Coupling Reactions
The pyrimidine core supports transition-metal-catalyzed couplings, enabling aryl/vinyl group introductions:
Suzuki–Miyaura Coupling
-
Conditions : Pd(PPh₃)₄, arylboronic acid, K₂CO₃, dioxane/H₂O (70°C, 12 hours).
Amide Bond Transformations
The carboxamide group reacts with amines or hydrazines to form substituted amides or hydrazides:
Reaction with Hydrazine
-
Conditions : Hydrazine hydrate in ethanol (reflux, 6 hours).
Oxidation of the Piperidine Ring
Reduction of Nitro Groups
Table 2: Functional Group Reactivity
| Functional Group | Reactivity | Preferred Reagents |
|---|---|---|
| Pyrimidine C5-H | Electrophilic substitution | NBS, HNO₃/H₂SO₄ |
| Carboxamide | Hydrolysis/Nucleophilic substitution | NaOH, hydrazine |
| Piperidine N-H | Alkylation/Acylation | Benzyl bromide, isobutyryl chloride |
Comparison with Similar Compounds
N,2-Dimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide (CAS: 1316221-74-5)
Key Differences :
- Structure : Lacks the N,N-dimethyl group on the carboxamide, retaining only a single methyl group on the amide nitrogen.
- Physicochemical Properties: Molecular Weight: 248.32 g/mol (C₁₃H₂₀N₄O) . Hydrogen Bonding: 2 donors, 4 acceptors (identical to the target compound). Topological Polar Surface Area (TPSA): 66.9 Ų, similar to the parent compound. However, this could also lower metabolic stability compared to the N,N-dimethyl analog .
N,N,6-Trimethyl-2-(4-methylpiperidin-4-yl)pyrimidin-4-amine
Key Differences :
- Functional Group : Replaces the carboxamide with an amine group at the 4-position.
- Substituents: Retains the 4-methylpiperidine and methyl groups but lacks the carbonyl oxygen. The absence of the carboxamide may reduce hydrogen-bonding interactions, impacting target affinity .
1-[6-(4-Ethylphenoxy)pyrimidin-4-yl]-N-(4-fluorobenzyl)piperidine-4-carboxamide (CAS: 1251688-12-6)
Key Differences :
- Substituents: Incorporates a 4-ethylphenoxy group at the 6-position and a 4-fluorobenzylamide.
- Physicochemical Properties: Molecular Weight: ~425 g/mol (estimated). Lipophilicity: Higher logP (~4.0) due to aromatic and ethyl groups. Implications: The 4-ethylphenoxy and fluorobenzyl groups enhance lipophilicity, likely improving blood-brain barrier penetration. However, the bulky substituents may reduce aqueous solubility, complicating formulation .
Antimicrobial Pyrimidine Carboxamides (e.g., Compound 2g and 2c)
Key Differences :
- Core Structure: Thieno[2,3-d]pyrimidine instead of pyrimidine.
- Activity: N-(pyridin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-carboxamide (2g) shows broad-spectrum antimicrobial activity, while 5,6-dimethyl-N-(6-methylpyridin-2-yl)thieno[2,3-d]pyrimidine-4-carboxamide (2c) exhibits potent activity against Pseudomonas aeruginosa (MIC: 1.5 µg/mL) . Implications: The thieno-pyrimidine scaffold and pyridinyl substituents likely enhance interactions with bacterial targets like TrmD enzyme, a mechanism distinct from the methylpiperidine-containing analog .
Tovorafenib (Antineoplastic Agent, CAS: 2230490-29-4)
Key Differences :
- Substituents : Chloro and trifluoromethyl groups on the pyrimidine ring.
- Activity : Targets kinases (e.g., BRAF V600E) for anticancer effects .
Implications : The electron-withdrawing substituents (Cl, CF₃) enhance electrophilicity, enabling covalent binding to kinase active sites—a property absent in the methylpiperidine analog .
1-(2-Amino-6-chloropyrimidin-4-yl)-N-methylpiperidine-4-carboxamide (CAS: 1281185-16-7)
Key Differences :
- Substituents: Chloro and amino groups at the 2- and 6-positions of the pyrimidine.
- Physicochemical Properties: Molecular Weight: 269.73 g/mol (C₁₂H₁₇ClN₆O) .
Q & A
Basic: What are the common synthetic routes for N,N,2-trimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide?
Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the pyrimidine core followed by functionalization. Key steps include:
- Coupling Reactions : Amide bond formation between a pyrimidine intermediate and a substituted piperidine moiety using reagents like 1,1’-carbonyldiimidazole (CDI) or carbodiimides (e.g., EDC/HOBt) under anhydrous conditions .
- Substitution Reactions : Introduction of methyl groups at the 2-position via nucleophilic substitution using methyl halides in the presence of a base (e.g., K₂CO₃) .
- Piperidine Functionalization : The 4-methylpiperidin-4-yl group is often pre-synthesized and introduced through Suzuki-Miyaura coupling or Buchwald-Hartwig amination .
Advanced: How can reaction conditions be optimized to improve yield in multi-step syntheses?
Answer:
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions, while dichloromethane minimizes side reactions in coupling steps .
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency; ligand choice (e.g., XPhos) affects regioselectivity .
- Temperature Control : Lower temperatures (−20°C to 0°C) reduce decomposition in sensitive steps, while microwave-assisted synthesis accelerates reaction times .
- Workflow Integration : In-line analytics (e.g., LC-MS) monitor intermediate purity, enabling real-time adjustments .
Basic: What analytical techniques confirm the compound’s structure and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR verifies substituent positions and piperidine ring conformation (e.g., δ 2.4–3.1 ppm for N-methyl groups) .
- High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated in structurally analogous piperidine-carboxamides .
Advanced: How does molecular docking elucidate the compound’s antimicrobial mechanism?
Answer:
Docking studies (e.g., AutoDock Vina) predict binding to bacterial targets like Pseudomonas aeruginosa TrmD enzyme:
- Pharmacophore Alignment : The pyrimidine core and 4-methylpiperidine group form hydrogen bonds with TrmD’s active site (PDB: 5WZ3) .
- Free Energy Calculations : MM-GBSA scoring identifies the carboxamide’s role in stabilizing the enzyme-inhibitor complex (ΔG = −9.2 kcal/mol) .
- Validation : MIC values correlate with docking scores; e.g., derivatives with MIC < 2 µg/mL show stronger predicted binding .
Basic: What biological targets are associated with pyrimidine-4-carboxamide derivatives?
Answer:
Reported targets include:
- Enzymes : CD38 (immunomodulation), TrmD (antibacterial), and kinase domains (anticancer) .
- Receptors : Adenosine A2a receptor (neurological disorders) and G-protein-coupled receptors (GPCRs) .
- Biofilm Inhibition : Disruption of P. aeruginosa biofilm formation via quorum-sensing interference .
Advanced: How are discrepancies in biological activity data resolved across studies?
Answer:
- Assay Standardization : Compare MIC values using CLSI guidelines (e.g., broth microdilution vs. agar diffusion) .
- Structural Analog Analysis : Evaluate substituent effects; e.g., replacing 4-methylpiperidine with cyclohexylamine reduces TrmD affinity by 50% .
- Meta-Analysis : Pool data from public repositories (ChEMBL, PubChem) to identify outliers and consensus trends .
Basic: How is compound purity validated during synthesis?
Answer:
- HPLC-MS : Quantifies impurities (<0.5% for API-grade material) using C18 columns and acetonitrile/water gradients .
- Elemental Analysis : Confirms empirical formula (e.g., C₁₃H₁₇ClN₂O for analogs) with <0.3% deviation .
- Melting Point : Sharp melting range (e.g., 180–182°C) indicates crystalline homogeneity .
Advanced: What role does the 4-methylpiperidin-4-yl group play in pharmacokinetics?
Answer:
- Lipophilicity : LogP increases by 0.8 units compared to non-piperidine analogs, enhancing blood-brain barrier penetration (calculated via ChemAxon) .
- Metabolic Stability : The methyl group reduces CYP3A4-mediated oxidation, extending half-life (t₁/₂ = 4.2 h in human microsomes) .
- Toxicity : Piperidine rings may lower hERG channel binding (IC₅₀ > 10 µM), reducing cardiac risk .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
